

Hexafluoroethane in Cryogenic Refrigeration: Application Notes & Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoro*
Cat. No.: *B1673141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroethane (C_2F_6), also known as R-116, is a perfluorocarbon (PFC) that serves as a critical component in cryogenic refrigeration systems. Due to its thermodynamic properties, it is particularly suited for achieving and maintaining ultra-low temperatures. This document provides detailed application notes and protocols for the use of **hexafluoroethane**, primarily as a component in refrigerant blends, for researchers, scientists, and professionals in the drug development sector who rely on stable and deep cryogenic storage.

Hexafluoroethane is a colorless, odorless, and non-flammable gas.^{[1][2]} It is chemically inert and has a high thermal stability, making it a reliable refrigerant for demanding applications.^{[3][4]} However, it is important to note that **hexafluoroethane** is a potent greenhouse gas with a high Global Warming Potential (GWP), necessitating responsible handling, leak prevention, and recovery.^{[3][5]}

Applications in Cryogenic Systems

Hexafluoroethane is rarely used as a standalone refrigerant in vapor-compression cycles due to its low critical temperature. Instead, its primary application is as a low-temperature component in refrigerant blends, most notably in R-508B.^{[5][6][7]} These blends are designed for the low-temperature stage of cascade refrigeration systems or in mixed-refrigerant Joule-Thomson (J-T) cryocoolers.^{[4][8][9]}

Ultra-Low Temperature (ULT) Freezers

ULT freezers, which maintain temperatures in the range of -80°C to -86°C, are essential in research and pharmaceutical settings for the long-term preservation of biological samples such as DNA, RNA, proteins, and cell lines.^{[10][11]} Historically, many of these freezers utilized cascade refrigeration systems with HFC refrigerant blends like R-508B in the low-temperature circuit.^{[10][12]} The use of **hexafluoroethane**-containing blends allows for stable and efficient operation at these very low temperatures.^[13]

Pharmaceutical and Vaccine Storage

A critical application directly relevant to drug development and distribution is the cold chain for certain vaccines and biopharmaceuticals. For instance, the storage requirements for some mRNA-based vaccines necessitate ultra-low temperatures, a demand that can be met by refrigeration systems using **hexafluoroethane**-based refrigerants.^{[14][15]} The reliability of these refrigerants is paramount in ensuring the efficacy and stability of such sensitive medical products.^[16]

Scientific and Research Instrumentation

Various scientific instruments and experimental setups require cryogenic cooling to reduce thermal noise and enable the detection of faint signals or to study temperature-dependent phenomena. This includes applications in:

- Infrared Detectors: Cooling to cryogenic temperatures is essential for the operation of sensitive infrared detectors used in spectroscopy and imaging.^[17]
- Cryopreservation Systems: For the long-term storage of biological materials in research and clinical settings.
- Materials Science: Studying the properties of materials at very low temperatures.

Data Presentation: Properties of Hexafluoroethane and R-508B

The following tables summarize the key physical and thermodynamic properties of pure **hexafluoroethane** (R-116) and the common refrigerant blend R-508B.

Table 1: Physical Properties of **Hexafluoroethane (R-116)**

Property	Value
Chemical Formula	C_2F_6
Molecular Weight	138.01 g/mol [18]
Boiling Point (at 1 atm)	-78.2 °C (-108.8 °F) [5] [19]
Critical Temperature	19.9 °C (67.8 °F) [19]
Critical Pressure	3.04 MPa (441 psia) [19]
Ozone Depletion Potential (ODP)	0 [5]
Global Warming Potential (GWP, 100-year)	11,400 [19]

Table 2: Properties and Composition of Refrigerant Blend R-508B

Property	Value
Composition	46% R-23 / 54% R-116 (by weight) [7] [20]
Molecular Weight	95.4 g/mol [7]
Boiling Point (at 1 atm)	-87.6 °C (-125.3 °F) [7] [20]
Temperature Glide	~0.44 K [20]
Critical Temperature	11.2 °C (53.7 °F) [7] [20]
Critical Pressure	3.77 MPa (556.1 psia) [7] [20]
Ozone Depletion Potential (ODP)	0 [7]
Global Warming Potential (GWP, 100-year)	13,396 [20]
ASHRAE Safety Classification	A1 (Non-flammable, lower toxicity) [13]

Table 3: Pressure-Temperature Relationship for Saturated R-508B

Temperature (°C)	Temperature (°F)	Pressure (psia)
-106.7	-160	4.1
-101.1	-150	6.2
-95.6	-140	8.9
-90.0	-130	12.6
-87.4	-125.3	14.8
-84.4	-120	17.4
-78.9	-110	23.4
-73.3	-100	31.0
-67.8	-90	40.4
-62.2	-80	51.7
-56.7	-70	65.4
-51.1	-60	81.6
-45.6	-50	100.6
-40.0	-40	122.8

Data extracted from National Refrigerants, Inc. R-508B Product Data Summary and Thermodynamic Tables.[\[7\]](#)

Experimental Protocols

While specific, detailed experimental protocols for every possible cryogenic setup are beyond the scope of this document, the following provides a generalized methodology for evaluating the performance of a cryogenic refrigeration system, such as the low-temperature stage of a cascade system using a hexafluoroethane-containing blend. This protocol is based on standard vapor-compression refrigeration cycle analysis.

Objective

To determine the coefficient of performance (COP) and cooling capacity of a cryogenic refrigeration system under varying load conditions.

Materials and Equipment

- Cryogenic refrigeration test rig (cascade or J-T system) charged with the appropriate refrigerant blend (e.g., R-508B).
- Data acquisition system.
- Temperature sensors (e.g., thermocouples, RTDs) calibrated for cryogenic temperatures.
- Pressure transducers for measuring refrigerant pressure at key points in the cycle.
- Flow meter for measuring refrigerant mass flow rate.
- Power meter to measure the electrical power consumption of the compressor.
- Variable heat load source for the evaporator.
- Appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a face shield.

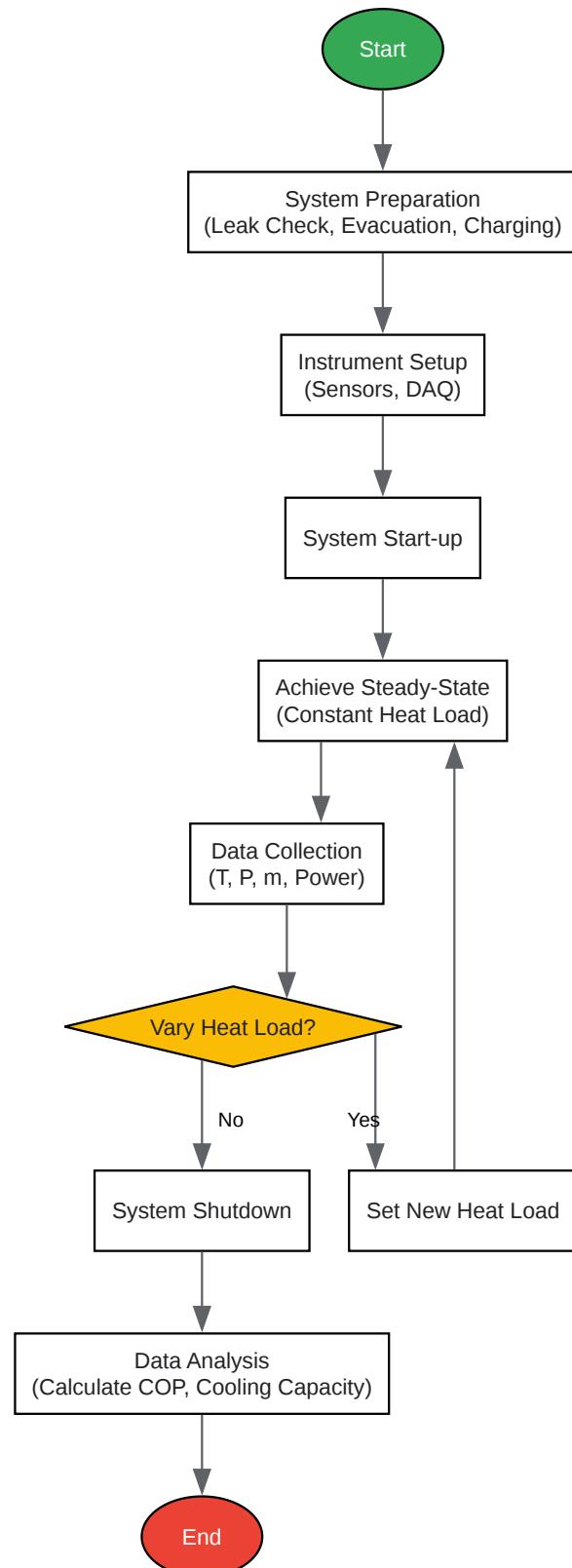
Experimental Procedure

- System Preparation and Safety Check:
 - Ensure the system is leak-tight and has been properly evacuated and charged with the correct amount of refrigerant.
 - Verify that all safety features, such as pressure relief valves, are in place and functional.
 - Review the Safety Data Sheet (SDS) for the refrigerant blend and adhere to all safety precautions.
 - Ensure the experimental area is well-ventilated.
- Instrumentation and Data Acquisition Setup:

- Place temperature and pressure sensors at the inlet and outlet of the four main components: compressor, condenser (or cascade heat exchanger), expansion valve, and evaporator.
- Connect all sensors and the power meter to the data acquisition system.
- System Start-up and Stabilization:
 - Start the refrigeration system according to the manufacturer's instructions.
 - Apply a constant, known heat load to the evaporator.
 - Allow the system to run until it reaches a steady-state condition, where temperatures and pressures at all points in the cycle are stable. This may take a significant amount of time for cryogenic systems.
- Data Collection:
 - Once the system is at steady-state, record the following data for a set period (e.g., 10-15 minutes):
 - Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
 - Pressures at the inlet and outlet of the compressor.
 - Refrigerant mass flow rate.
 - Electrical power consumed by the compressor.
 - Heat load applied to the evaporator.
- Varying Operating Conditions:
 - Vary the heat load on the evaporator and repeat steps 3 and 4 for each new condition. This will allow for performance mapping across a range of operating conditions.
- System Shutdown:

- Turn off the heat load to the evaporator.
- Shut down the refrigeration system according to the manufacturer's instructions.
- Allow the system to warm up to ambient temperature safely.

Data Analysis


- Calculate the Refrigerating Effect (Q_e):
 - $Q_e = m * (h_{out_evap} - h_{in_evap})$
 - Where m is the mass flow rate and h is the specific enthalpy of the refrigerant at the evaporator outlet and inlet, respectively. Enthalpy values are determined from the measured temperatures and pressures using refrigerant property tables or software.
- Calculate the Work of Compression (W_c):
 - This can be determined from the measured electrical power input to the compressor, taking into account the compressor's efficiency, or calculated thermodynamically:
 - $W_c = m * (h_{out_comp} - h_{in_comp})$
 - Where h is the specific enthalpy at the compressor outlet and inlet.
- Calculate the Coefficient of Performance (COP):
 - $COP = Q_e / W_c$
 - The COP is a dimensionless measure of the refrigerator's efficiency.

Visualizations

Logical Relationship: Cascade Refrigeration Cycle

A cascade refrigeration system consists of two or more separate refrigeration cycles that are thermally connected.[4][9] The high-temperature cycle's evaporator absorbs heat from the low-temperature cycle's condenser. This arrangement allows for the use of different refrigerants in

each cycle, optimized for their respective operating temperature ranges, enabling the achievement of very low temperatures.[4]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JOULE-THOMSON (JT) CRYOGENIC COOLING - CryoR [cryor.co.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nissin Refrigeration & Engineering Ltd. | Product information | Refrigeration | Cascade refrigeration system [nissin-ref.co.jp]
- 5. his.pusan.ac.kr [his.pusan.ac.kr]
- 6. cdn.wildapricot.com [cdn.wildapricot.com]
- 7. refrigerants.com [refrigerants.com]
- 8. Cascade refrigeration - Wikipedia [en.wikipedia.org]
- 9. What is a cascade refrigeration system? – F-Gas Regulation Controls [fgascontrols.com]
- 10. Ultra-low temperature freezer - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. | Mirai Intex [mirai-intex.com]
- 13. agas.com [agas.com]
- 14. refrigerants.com [refrigerants.com]
- 15. researchgate.net [researchgate.net]
- 16. Vaccine Freezers and Medical Refrigerators | PHCbi [phchd.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 19. revistas.ufpr.br [revistas.ufpr.br]
- 20. climalife.com [climalife.com]

- To cite this document: BenchChem. [Hexafluoroethane in Cryogenic Refrigeration: Application Notes & Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673141#applications-of-hexafluoroethane-as-a-refrigerant-in-cryogenic-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com